molecular formula C15H22F2N2O B4736326 N,N-dibutyl-N'-(2,4-difluorophenyl)urea

N,N-dibutyl-N'-(2,4-difluorophenyl)urea

Cat. No.: B4736326
M. Wt: 284.34 g/mol
InChI Key: VOLXMXVUZXZBHH-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N'-(2,4-difluorophenyl)urea is a urea derivative characterized by two butyl groups attached to the nitrogen atoms of the urea core and a 2,4-difluorophenyl group on the third nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky dibutyl substituents and electronic effects from the fluorine atoms.

Properties

IUPAC Name

1,1-dibutyl-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O/c1-3-5-9-19(10-6-4-2)15(20)18-14-8-7-12(16)11-13(14)17/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLXMXVUZXZBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of 2,4-difluoroaniline with dibutylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-dibutyl-N’-(2,4-difluorophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-(2,4-difluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives

Scientific Research Applications

N,N-dibutyl-N’-(2,4-difluorophenyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dibutyl-N’-(2,4-difluorophenyl)urea exerts its effects depends on its interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Derivatives

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and applications of N,N-dibutyl-N'-(2,4-difluorophenyl)urea and analogous compounds:

Compound Name N-Substituents Aryl/Other Groups Molecular Weight Primary Use References
This compound Dibutyl 2,4-difluorophenyl 282.3* Pharmaceutical intermediate (inferred)
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) Dimethyl 3-(trifluoromethyl)phenyl 232.2 Herbicide
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) Dimethyl 4-isopropylphenyl 206.3 Herbicide
N,N'-(Di-3,4-dichlorophenyl)urea None 3,4-dichlorophenyl (x2) 350.0 Not specified (agrochemical candidate)
(2,4-Difluorophenyl)urea None 2,4-difluorophenyl 172.1 Pharmaceutical intermediate
Compound 14 () Morpholino-triazine 2,4-difluorophenyl + triazine 498.4 Pharmaceutical
N-(2-bromoethyl)-N'-(4-fluorophenyl)urea 2-bromoethyl 4-fluorophenyl 261.1 Synthetic intermediate

*Calculated molecular weight based on formula C₁₅H₂₀F₂N₂O.

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The dibutyl groups in the target compound significantly enhance lipophilicity compared to dimethyl (fluometuron) or unsubstituted ureas (e.g., (2,4-difluorophenyl)urea). This property may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
  • Electronic Effects: Fluorine atoms on the aryl ring (target compound) introduce electron-withdrawing effects, stabilizing the urea moiety against hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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